

# The Biological Functions of Disialyllacto-N-tetraose (DSLNT) in Infants: A Technical Guide

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## Compound of Interest

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## Introduction

**Disialyllacto-N-tetraose (DSLNT)** is a prominent sialylated human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential bioactive roles in infant health. As a complex glycan abundant in human milk but absent in most infant formulas, DSLNT is emerging as a key contributor to the protective and developmental benefits associated with breastfeeding. This technical guide provides an in-depth overview of the current understanding of DSLNT's biological functions in infants, with a focus on its role in the prevention of necrotizing enterocolitis (NEC), modulation of the gut microbiome, and its potential impact on neurodevelopment. This document is intended to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and illustrating key molecular pathways to support further research and development in the fields of infant nutrition and therapeutics.

## Prevention of Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis is a devastating inflammatory bowel disease and a leading cause of mortality and morbidity in premature infants. A substantial body of evidence from preclinical and clinical studies points to a significant protective role for DSLNT against NEC.

## Preclinical Evidence in Animal Models

The neonatal rat model is a cornerstone for studying NEC pathogenesis and prevention. In this model, formula-fed pups exposed to hypoxia exhibit intestinal injury that mimics human NEC. Studies have consistently demonstrated that supplementation of infant formula with DSLNT significantly reduces the incidence and severity of NEC.[1][2] The protective effect is highly specific to the structure of DSLNT, as removal of its sialic acid residues abolishes its beneficial effects.[3]

## Clinical Association in Preterm Infants

Observational studies in preterm infant cohorts have corroborated the findings from animal models. The concentration of DSLNT in maternal milk has been identified as a significant predictor of NEC risk. Infants who develop NEC have been found to have significantly lower concentrations of DSLNT in their mothers' milk compared to healthy, matched controls.[1][4] A proposed threshold of 241 nmol/mL of DSLNT in maternal milk has been suggested to be protective against NEC.[1]

## Data Presentation: DSLNT in NEC

Parameter	NEC Group	Control Group	p-value	Reference
Neonatal Rat Model				
NEC Pathology Score (Formula)	1.98 ± 1.11	-	<0.001	<a href="#">[2]</a>
NEC Pathology Score (Formula + Pooled HMO)	0.44 ± 0.30	-	<0.001	<a href="#">[2]</a>
NEC Pathology Score (Formula + DSLNT 300 µM)	0.60 ± 0.52	-	<0.001	<a href="#">[3]</a>
Preterm Infants				
DSLNT Concentration in Mother's Milk (nmol/mL)	Lower	Higher	<0.001	<a href="#">[1]</a>
DSLNT Threshold for NEC Protection (nmol/mL)	< 241	> 241	-	<a href="#">[1]</a>

## Modulation of the Infant Gut Microbiome

The establishment of a healthy gut microbiome in early life is crucial for immune development and overall health. DSLNT plays a significant role in shaping the infant gut microbiota, primarily by promoting the growth of beneficial bacteria.

## Prebiotic Effect on Bifidobacterium

DSLNT acts as a prebiotic, selectively utilized by specific gut bacteria. Lower concentrations of DSLNT in maternal milk are associated with altered gut microbiome development in preterm infants, characterized by a reduced abundance of Bifidobacterium species.[\[1\]](#)[\[4\]](#) Metagenomic

sequencing has revealed that infants who develop NEC have a significantly lower relative abundance of *Bifidobacterium longum* and a higher abundance of *Enterobacter cloacae* before the onset of the disease.[1] This suggests that DSLNT's protective effect against NEC may be mediated, at least in part, through its influence on the gut microbial composition.

## Data Presentation: DSLNT and Gut Microbiome

Microbial Species	Low DSLNT Group	High DSLNT Group	Association with NEC	Reference
<i>Bifidobacterium longum</i>	Lower abundance	Higher abundance	Lower abundance in NEC	[1]
<i>Enterobacter cloacae</i>	Higher abundance	Lower abundance	Higher abundance in NEC	[1]

## Role in Neurodevelopment

The impact of DSLNT on infant neurodevelopment is an area of active investigation, with current findings presenting a complex picture. Sialic acid, a key component of DSLNT, is an essential nutrient for brain development and is incorporated into gangliosides and polysialic acid on neural cell adhesion molecules.

## Observational Studies

Some observational studies have reported a negative correlation between the concentration of DSLNT in breast milk and motor development scores in infants.[5][6] However, a recent study has suggested a positive association between DSLNT levels and neurodevelopmental scores in a cohort of Japanese infants, particularly in secretor mothers.[7][8] These conflicting findings highlight the need for further research to elucidate the precise role of DSLNT in cognitive and motor development, potentially considering factors such as maternal secretor status and genetic background.

## Data Presentation: DSLNT and Neurodevelopment

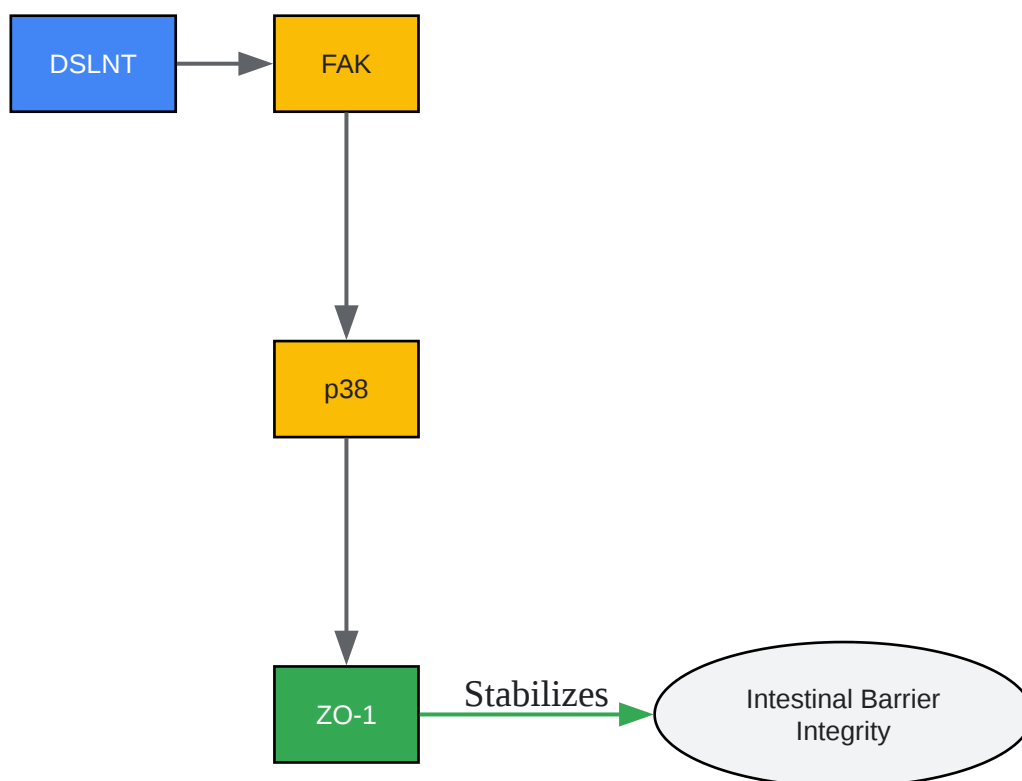
Study Population	Outcome	Association with DSLNT	Reference
General Infant Cohort	Motor Scores	Negative Correlation ( $\beta = -3.91$ )	<a href="#">[5]</a> <a href="#">[6]</a>
Japanese Infant Cohort (Secretor Mothers)	Neurodevelopmental Scores	Positive Association	<a href="#">[7]</a> <a href="#">[8]</a>

## Signaling Pathways and Mechanisms of Action

The biological effects of DSLNT are mediated through its interaction with intestinal epithelial cells and the modulation of specific signaling pathways.

### Intestinal Epithelial Cell Integrity

In vitro studies using the Caco-2 human intestinal epithelial cell line have shown that DSLNT can protect the integrity of the intestinal barrier. One proposed mechanism involves the stabilization of the tight junction protein Zonula occludens-1 (ZO-1) through the Focal Adhesion Kinase (FAK) and p38 signaling pathway. By maintaining the integrity of the intestinal barrier, DSLNT may prevent the translocation of harmful substances and pathogens, thereby reducing inflammation.

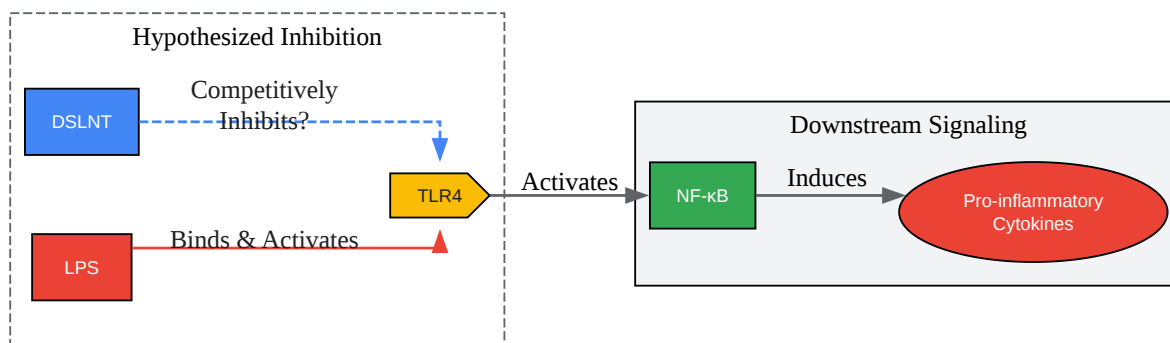


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DSLNT's role in stabilizing the intestinal barrier via the FAK/p38/ZO-1 pathway.

## Potential Interaction with Toll-Like Receptor 4 (TLR4)

While direct evidence for DSLNT's interaction with Toll-Like Receptor 4 (TLR4) is still emerging, the role of other HMOs in modulating TLR4 signaling in the context of NEC is well-documented. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers an inflammatory cascade. It is hypothesized that DSLNT, similar to other sialylated HMOs, may competitively inhibit LPS binding to TLR4, thereby dampening the inflammatory response in the immature infant gut. Further research is required to confirm this direct interaction and elucidate the downstream signaling events.



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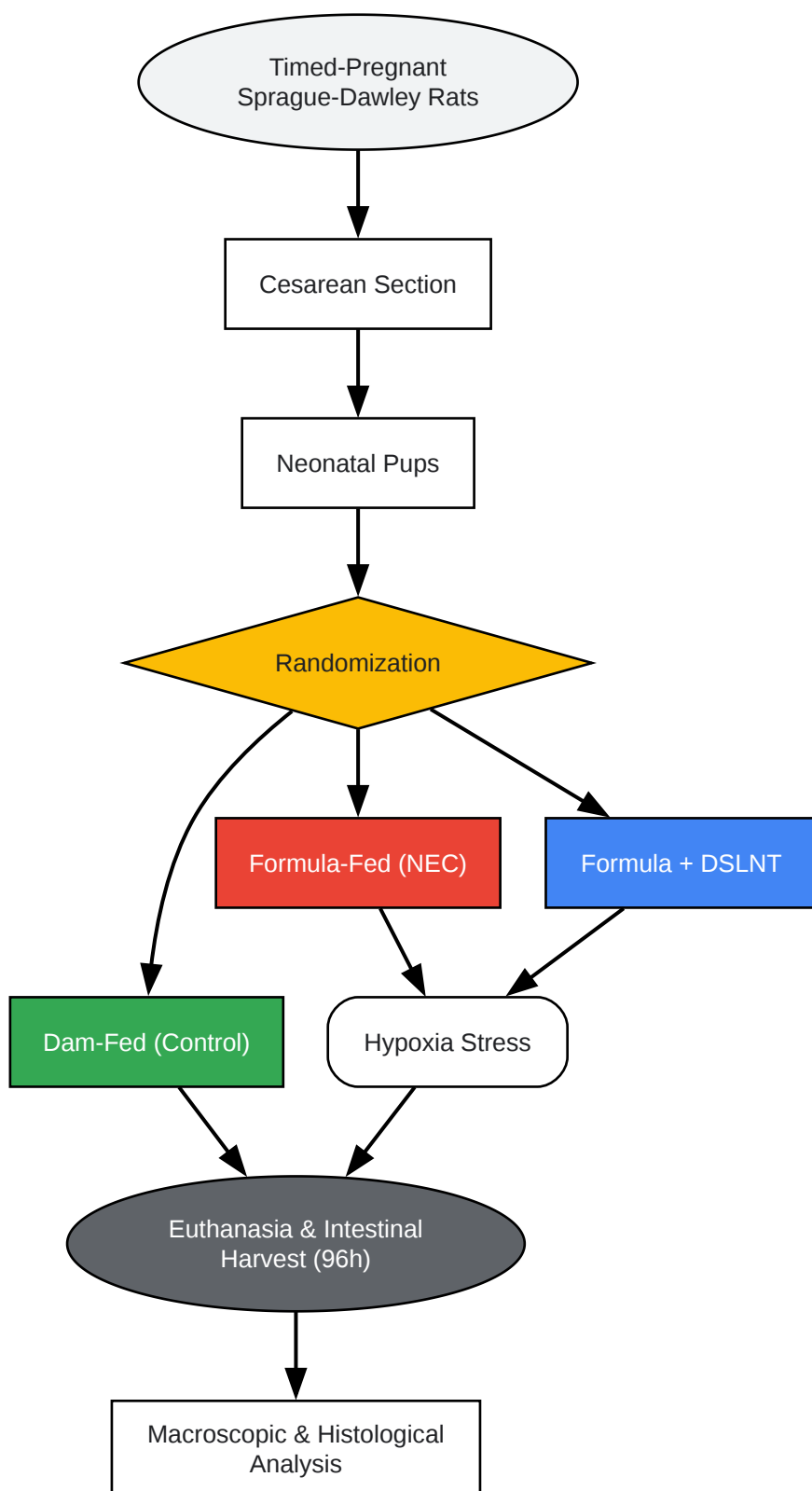
Hypothesized mechanism of DSLNT in modulating TLR4 signaling.

## Experimental Protocols

### Neonatal Rat Model of Necrotizing Enterocolitis

This protocol is adapted from established models used to study NEC.

- **Animal Model:** Timed-pregnant Sprague-Dawley rats are used. Pups are delivered by cesarean section.
- **Grouping:** Pups are randomly assigned to different feeding groups: (a) Dam-fed (control), (b) Formula-fed (NEC model), (c) Formula-fed supplemented with DSLNT.
- **Feeding:** Formula-fed pups are hand-fed with a specialized rodent infant formula via an intra-gastric catheter every 4 hours. The DSLNT group receives formula containing a specific concentration of DSLNT (e.g., 300  $\mu$ M).
- **Induction of NEC:** Formula-fed groups are subjected to episodes of hypoxia (e.g., 5% O<sub>2</sub> for 10 minutes) twice daily.
- **Endpoint:** After a set period (e.g., 96 hours), pups are euthanized, and the intestines are harvested for macroscopic and histological evaluation of NEC severity.



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Workflow for the neonatal rat model of NEC.



## In Vitro Caco-2 Cell Culture Model

This protocol outlines the use of the Caco-2 cell line to study the effects of DSLNT on intestinal epithelial barrier function.

- **Cell Culture:** Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Seeding:** Cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for 21 days to form a polarized monolayer with tight junctions.
- **Treatment:** Differentiated Caco-2 monolayers are treated with DSLNT at various concentrations in the apical chamber.
- **Barrier Function Assessment:** Transepithelial electrical resistance (TEER) is measured at different time points to assess the integrity of the tight junctions. Permeability is assessed by measuring the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber.
- **Molecular Analysis:** Cells can be lysed for protein and RNA extraction to analyze the expression of tight junction proteins (e.g., ZO-1, occludin) and signaling molecules by Western blotting and RT-qPCR, respectively.

## Quantification of DSLNT in Human Milk

Accurate quantification of DSLNT in human milk is essential for clinical studies. High-performance liquid chromatography with mass spectrometry (HPLC-MS) is a commonly used method.

- **Sample Preparation:** Human milk samples are centrifuged to remove fat. Proteins are precipitated using ethanol or acetonitrile, followed by centrifugation. The supernatant containing HMOs is collected.
- **Derivatization (Optional but common for fluorescence detection):** The reducing end of the oligosaccharides can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection sensitivity.

- **Chromatographic Separation:** The prepared sample is injected into an HPLC system equipped with a porous graphitic carbon column, which is effective for separating complex carbohydrate isomers. A gradient elution with water and acetonitrile is typically used.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of DSLNT based on its specific mass-to-charge ratio.

## Future Directions and Conclusion

**Disialyllacto-N-tetraose** is a promising bioactive component of human milk with significant potential for improving infant health, particularly in the vulnerable preterm population. The strong evidence supporting its role in preventing NEC has paved the way for considering DSLNT as a key additive to infant formulas and as a potential therapeutic agent.

Future research should focus on:

- **Clinical Trials:** Well-designed, randomized controlled trials are needed to definitively establish the efficacy and safety of DSLNT supplementation in preventing NEC in preterm infants.
- **Mechanism of Action:** Further investigation into the direct interaction of DSLNT with TLR4 and other pattern recognition receptors will provide a more complete understanding of its immunomodulatory effects.
- **Neurodevelopment:** Longitudinal studies with larger and more diverse cohorts are required to clarify the role of DSLNT in infant neurodevelopment and to reconcile the currently conflicting findings.
- **Synergistic Effects:** Research into the potential synergistic effects of DSLNT with other HMOs and bioactive components of human milk will be crucial for developing next-generation infant nutrition.

In conclusion, DSLNT stands out as a critical human milk oligosaccharide with multifaceted biological functions that are central to infant health. The continued exploration of its mechanisms of action and its translation into clinical applications holds great promise for advancing pediatric nutrition and medicine.

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